Colterol mesylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le méthylate de colterol est un composé chimique connu pour son rôle d'agoniste bêta-2 adrénergique à action courte. Il est principalement utilisé dans la prise en charge du bronchospasme associé à l'asthme et à la bronchopneumopathie chronique obstructive (BPCO). Le composé est un dérivé du colterol, qui est lui-même un agoniste bêta-2 adrénergique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le méthylate de colterol peut être synthétisé par estérification du colterol avec l'acide méthanesulfonique. La réaction implique généralement l'utilisation d'un agent déshydratant pour faciliter la formation de l'ester méthylate. Le processus nécessite un contrôle précis de la température et du pH pour garantir l'obtention du produit souhaité.

Méthodes de production industrielle : Dans les milieux industriels, la production de méthylate de colterol implique des réactions d'estérification à grande échelle. Le processus est optimisé pour un rendement et une pureté élevés, employant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la cristallisation et la chromatographie pour isoler le produit final .

Types de réactions :

Oxydation : Le méthylate de colterol peut subir des réactions d'oxydation, en particulier au niveau des groupes hydroxyle, conduisant à la formation de cétones ou d'acides carboxyliques.

Réduction : Le composé peut être réduit en ses alcools correspondants à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.

Substitution : Le méthylate de colterol peut participer à des réactions de substitution nucléophile, où le groupe méthylate est remplacé par d'autres nucléophiles.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Des nucléophiles comme l'azoture de sodium ou le cyanure de potassium peuvent être utilisés dans des conditions douces.

Principaux produits formés :

Oxydation : Cétones et acides carboxyliques.

Réduction : Alcools.

Substitution : Différents dérivés substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

Le méthylate de colterol a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les agonistes bêta-2 adrénergiques et leurs interactions avec d'autres molécules.

Biologie : Les chercheurs utilisent le méthylate de colterol pour étudier les effets physiologiques de l'activation des récepteurs bêta-2 adrénergiques, y compris son impact sur la relaxation musculaire et la dilatation bronchique.

Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles dans le traitement des affections respiratoires comme l'asthme et la BPCO.

5. Mécanisme d'action

Le méthylate de colterol exerce ses effets en se liant aux récepteurs bêta-2 adrénergiques à la surface des cellules musculaires lisses des voies respiratoires. Cette liaison active l'adénylate cyclase, conduisant à une augmentation des niveaux d'adénosine monophosphate cyclique (AMPc). L'élévation des niveaux d'AMPc entraîne la relaxation des cellules musculaires lisses, dilatant ainsi les voies respiratoires et améliorant le flux d'air. La sélectivité du composé pour les récepteurs bêta-2 adrénergiques minimise son impact sur les autres récepteurs adrénergiques, réduisant ainsi le risque d'effets secondaires .

Composés similaires :

Salbutamol : Un autre agoniste des récepteurs bêta-2 adrénergiques utilisé pour traiter l'asthme et la BPCO.

Terbutaline : Un agoniste des récepteurs bêta-2 adrénergiques ayant des effets bronchodilatateurs similaires.

Formoterol : Un agoniste bêta-2 adrénergique à action prolongée utilisé pour le traitement d'entretien de l'asthme et de la BPCO.

Unicité du méthylate de colterol : Le méthylate de colterol est unique en raison de sa nature à action courte, ce qui le rend approprié pour la prise en charge aiguë du bronchospasme. Contrairement aux agonistes bêta-2 à action prolongée comme le formoterol, le méthylate de colterol procure un soulagement rapide, ce qui est crucial pendant les crises d'asthme. De plus, son affinité de liaison spécifique pour les récepteurs bêta-2 adrénergiques garantit une action ciblée avec des effets secondaires minimes .

Applications De Recherche Scientifique

Clinical Applications

- Asthma Management

- Chronic Obstructive Pulmonary Disease (COPD)

- Exercise-Induced Bronchospasm

Efficacy Studies

A multicenter study involving 183 patients with steroid-dependent asthma compared the bronchodilator effects of nebulized this compound to isoproterenol hydrochloride. The results indicated that this compound produced comparable bronchodilation effects without significant adverse events .

Case Study Data

A retrospective study observed that 93.8% of patients using a metered-dose inhaler experienced symptom resolution or improvement after one month of treatment with this compound. Additionally, pulmonary function tests showed marked improvements post-administration .

Data Table: Comparison of Beta-2 Agonists

| Compound Name | Structure Type | Duration of Action | Prodrug Status | Unique Features |

|---|---|---|---|---|

| Bitolterol Mesylate | Beta-2 adrenergic agonist | Short-acting | Yes | Rapid onset (2–5 min), converted to colterol |

| Albuterol | Beta-2 adrenergic agonist | Short-acting | No | Directly active; commonly used in inhalers |

| Salmeterol | Beta-2 adrenergic agonist | Long-acting | No | Lipophilic; designed for prolonged action |

| Formoterol | Beta-2 adrenergic agonist | Long-acting | No | Fast onset; dual mechanism (beta agonism + anti-inflammatory) |

Mécanisme D'action

Colterol mesylate exerts its effects by binding to beta-2 adrenergic receptors on the surface of smooth muscle cells in the airways. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of smooth muscle cells, thereby dilating the airways and improving airflow. The compound’s selectivity for beta-2 adrenergic receptors minimizes its impact on other adrenergic receptors, reducing the risk of side effects .

Comparaison Avec Des Composés Similaires

Salbutamol: Another beta-2 adrenergic receptor agonist used to treat asthma and COPD.

Terbutaline: A beta-2 adrenergic receptor agonist with similar bronchodilatory effects.

Formoterol: A long-acting beta-2 adrenergic receptor agonist used for maintenance therapy in asthma and COPD.

Uniqueness of Colterol Mesylate: this compound is unique due to its short-acting nature, making it suitable for acute management of bronchospasm. Unlike long-acting beta-2 agonists like formoterol, this compound provides rapid relief, which is crucial during asthma attacks. Additionally, its specific binding affinity for beta-2 adrenergic receptors ensures targeted action with minimal side effects .

Activité Biologique

Colterol mesylate, a prodrug of colterol, is primarily recognized for its role as a β2 adrenergic receptor agonist . This compound is instrumental in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) by facilitating bronchodilation. The biological activity of this compound can be understood through its pharmacological mechanisms, clinical efficacy, and safety profiles.

This compound is metabolized into its active form, colterol, via hydrolysis by esterases in the lungs. This conversion is critical for its therapeutic effects, as colterol selectively binds to β2 adrenergic receptors located in the smooth muscle of the bronchial passages. The binding activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP subsequently results in smooth muscle relaxation and dilation of the airways, improving airflow and alleviating symptoms associated with bronchospasm.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a rapid onset of action (approximately 2-5 minutes) with a duration of effect lasting between 6 to 8 hours. This makes it suitable for acute management of bronchospasm. The following table summarizes key pharmacological properties:

| Compound | Mechanism of Action | Duration of Action | Prodrug Status | Unique Features |

|---|---|---|---|---|

| This compound | β2 adrenergic agonist | Short (6-8 hours) | Yes | Converted to colterol for activity |

| Albuterol | β2 adrenergic agonist | Short (4-6 hours) | No | Directly active; widely used |

| Terbutaline | β2 adrenergic agonist | Intermediate (12 hours) | No | Uterine relaxant properties |

| Salmeterol | β2 adrenergic agonist | Long (12 hours) | No | Long-acting; used for maintenance therapy |

Clinical Efficacy

Several studies have assessed the clinical efficacy of this compound in patients with reversible bronchospasm. A retrospective study involving 24 patients demonstrated significant improvements in pulmonary function tests after administration. Specifically, forced expiratory volume in one second (FEV1) improved by an average of 10.9%, while forced vital capacity (FVC) increased by 12.1% after using a metered-dose inhaler containing bitolterol mesylate .

Another multicenter study compared nebulized bitolterol mesylate to isoproterenol hydrochloride in patients with steroid-dependent asthma. Results indicated that bitolterol was equally effective, providing substantial bronchodilation without adverse effects .

Safety Profile

The safety profile of this compound has been evaluated through various clinical trials. Notably, no serious adverse events were reported during studies involving its use . However, as with other β2 agonists, potential side effects may include tachycardia and tremors due to systemic absorption.

Case Studies

- Retrospective Study on Asthma Management : A study conducted on patients with asthma showed that 93.8% experienced symptom resolution or improvement after one month of treatment with inhaled bitolterol mesylate .

- Exercise-Induced Asthma Study : In a double-blind crossover trial involving subjects with exercise-induced asthma, bitolterol mesylate was found to significantly reduce bronchoconstriction compared to placebo and was comparable to isoproterenol .

Propriétés

Numéro CAS |

17605-73-1 |

|---|---|

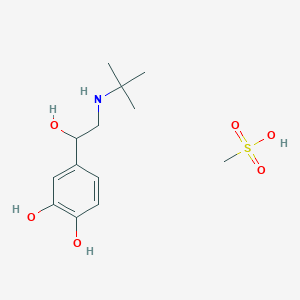

Formule moléculaire |

C13H23NO6S |

Poids moléculaire |

321.39 g/mol |

Nom IUPAC |

4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol;methanesulfonic acid |

InChI |

InChI=1S/C12H19NO3.CH4O3S/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8;1-5(2,3)4/h4-6,11,13-16H,7H2,1-3H3;1H3,(H,2,3,4) |

Clé InChI |

RDYNLAQMERHCLU-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O.CS(=O)(=O)O |

SMILES canonique |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O.CS(=O)(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.